molecular formula C29H24O B15241119 1,1,4,4-Tetraphenylpent-2-yn-1-ol

1,1,4,4-Tetraphenylpent-2-yn-1-ol

Cat. No.: B15241119
M. Wt: 388.5 g/mol
InChI Key: HDJRSRHDONLMCI-UHFFFAOYSA-N
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Description

1,1,4,4-Tetraphenylpent-2-yn-1-ol is an organic compound with the molecular formula C29H24O and a molecular weight of 388.5 g/mol It is characterized by the presence of four phenyl groups attached to a pent-2-yn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,4,4-Tetraphenylpent-2-yn-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of diphenylacetylene with benzophenone in the presence of a strong base such as sodium amide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetraphenylpent-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,4,4-Tetraphenylpent-2-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,4,4-Tetraphenylpent-2-yn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,4,4-Tetraphenylpent-2-yn-1-ol is unique due to its specific combination of phenyl groups and an alkyne moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C29H24O

Molecular Weight

388.5 g/mol

IUPAC Name

1,1,4,4-tetraphenylpent-2-yn-1-ol

InChI

InChI=1S/C29H24O/c1-28(24-14-6-2-7-15-24,25-16-8-3-9-17-25)22-23-29(30,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,30H,1H3

InChI Key

HDJRSRHDONLMCI-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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